molecular formula C18H31BrN2O3SSi B1446131 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine CAS No. 1704065-52-0

1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Cat. No. B1446131
M. Wt: 463.5 g/mol
InChI Key: ROLYMJMSDIRWLG-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (1-BPSE) is an organosulfur compound that has been studied for its potential applications in medicine, biochemistry, and chemical synthesis. 1-BPSE has been found to possess unique properties that make it a valuable tool for research and development in the fields of organic chemistry, biochemistry, and medicine.

Scientific Research Applications

Structural Analysis and Computational Studies

Compounds closely related to 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine have been synthesized and structurally analyzed, providing insights into their potential applications in scientific research. For example, derivatives of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine have been synthesized and confirmed through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations shed light on reactive sites for electrophilic and nucleophilic attacks, suggesting their utility in designing molecules with specific reactivity profiles (Kumara et al., 2017).

Anticancer Activities

Research has also focused on the development of molecules with potential anticancer activities. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, with some compounds showing significant inhibitory activity. This suggests a role in chemotherapeutic applications (Ananda Kumar et al., 2007).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated derivatives of piperazine for their antibacterial and antifungal activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showed promising antibacterial activities against various microorganisms, highlighting their potential as antibacterial agents (Wu Qi, 2014).

Antioxidant and Enzyme Inhibition Studies

Compounds with piperazine moieties have been evaluated for their antioxidant capacity and enzyme inhibitory activity, indicating potential applications in managing oxidative stress-related diseases and enzyme regulation (Karaman et al., 2016).

Metabolic Pathway Elucidation

Investigations into the metabolic pathways of molecules related to 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine, such as Lu AA21004, have provided insights into the enzymes involved in their oxidative metabolism. This is crucial for understanding their pharmacokinetics and optimizing their pharmacological profiles (Hvenegaard et al., 2012).

properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrN2O3SSi/c1-18(2,3)26(4,5)24-15-14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17/h6-9H,10-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLYMJMSDIRWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrN2O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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